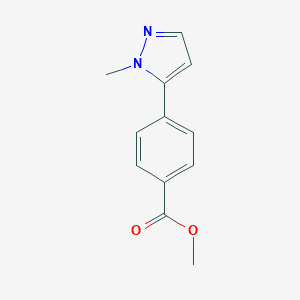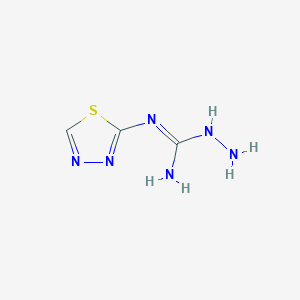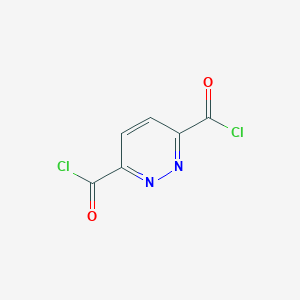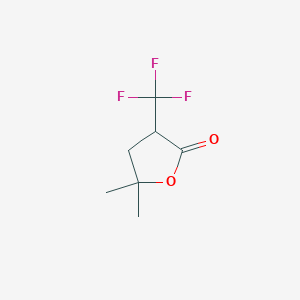![molecular formula C7H7FO3 B068816 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- CAS No. 193281-44-6](/img/structure/B68816.png)
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of cyclopentanone and is known to exhibit a range of interesting properties that make it an attractive target for scientific investigation.
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is not yet fully understood. However, it is believed to work by inhibiting the growth of cancer cells through a range of different mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cell division and proliferation, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- are still being investigated. However, it has been found to exhibit a range of interesting properties that suggest it may have potential therapeutic applications. For example, it has been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- for lab experiments is its high purity and stability. This makes it easy to work with and ensures that the results obtained from experiments are reliable and reproducible. However, one of the main limitations is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are many potential future directions for research into 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-. Some possible areas of investigation include:
1. Further studies into its mechanism of action and potential therapeutic applications.
2. Investigation into its potential use in the treatment of other diseases, such as neurodegenerative disorders.
3. Development of new synthesis methods to improve yield and purity.
4. Investigation into the potential use of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- as a starting material for the synthesis of other compounds.
5. Studies into the potential toxicity and safety of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- in humans and animals.
Conclusion:
In conclusion, 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is a compound that has shown great potential in the field of scientific research. Its unique properties make it an attractive target for investigation, and there are many potential applications for this compound in medicinal chemistry. Further research is needed to fully understand its properties and potential applications, but it is clear that 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- has the potential to make a significant contribution to the field of scientific research.
Méthodes De Synthèse
The synthesis of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- involves the reaction of cyclopentanone with a fluorinating agent in the presence of a suitable catalyst. The process is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
The potential applications of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- in scientific research are vast. This compound has been shown to possess a range of interesting properties that make it an attractive target for medicinal chemistry research. For example, it has been found to exhibit potent antitumor activity and has been investigated for its potential use in cancer treatment.
Propriétés
Numéro CAS |
193281-44-6 |
|---|---|
Nom du produit |
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- |
Formule moléculaire |
C7H7FO3 |
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
(3aR,6aS)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione |
InChI |
InChI=1S/C7H7FO3/c8-3-1-4-5(2-3)7(10)11-6(4)9/h3-5H,1-2H2/t3?,4-,5+ |
Clé InChI |
KIULYWVWZRVMCX-NVGWPGHNSA-N |
SMILES isomérique |
C1[C@@H]2[C@H](CC1F)C(=O)OC2=O |
SMILES |
C1C(CC2C1C(=O)OC2=O)F |
SMILES canonique |
C1C(CC2C1C(=O)OC2=O)F |
Synonymes |
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





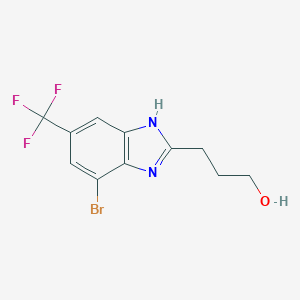

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
